N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
The compound N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a highly substituted acetamide derivative with a disaccharide-like oxane (pyranose) backbone. Its structure features two interconnected oxane rings:
- The first oxane ring (position 2) contains 3,5-dihydroxy, 2-hydroxymethyl, and 6-methoxy substituents.
- The second oxane ring (position 3) has 4,5-dihydroxy and 6-hydroxymethyl groups.
Properties
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPBCYUZSGJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, a complex glycoside derivative, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 902.9 g/mol. It features multiple hydroxyl groups contributing to its solubility and reactivity. The presence of methoxy and acetamide functional groups suggests potential interactions with biological targets.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C39H66O23 |
| Molecular Weight | 902.9 g/mol |
| XLogP3 | -3.9 |
| Hydrogen Bond Donor Count | 11 |
| Hydrogen Bond Acceptor Count | 23 |
| Topological Polar Surface Area | 349 Ų |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
Antimicrobial Properties
Studies have demonstrated that glycosides can possess antimicrobial activity against a range of pathogens. The specific structure of this compound may enhance its efficacy against bacteria and fungi.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Antioxidant Activity in Cell Cultures : A study conducted on human fibroblast cells treated with the compound showed a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating strong antioxidant potential.
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.
- Anti-inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table compares the target compound with structurally related acetamide derivatives from :
Key Observations:
Oxane Backbone Complexity : The target compound lacks a phenyl group but includes a methoxy substituent , distinguishing it from phenyl-linked analogs in . This substitution may enhance metabolic stability compared to hydroxyl-rich analogs .
Functional Group Analysis
(a) Methoxy vs. Hydroxymethyl Substituents
- The 6-methoxy group in the target compound reduces polarity compared to hydroxymethyl or hydroxyl groups, as seen in analogs. This could modulate bioavailability or target binding in hydrophobic pockets .
- In contrast, compounds like 2-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-...oxan-2-yl]oxyphenyl]acetamide (MW 459.449) rely on hydroxyl groups for interactions, which may favor aqueous environments .
(b) Acetamide Positioning
Research Findings and Implications
Pharmacological Potential
- Carbohydrate Mimicry : The target’s disaccharide-like structure may enable interactions with lectins or glycosidases, analogous to natural glycosides .
- Toxicity Considerations : ’s arsenic-containing analog (N-[2-dimethylarsanylsulfanyl-...]acetamide ) underscores the importance of substituent selection; the target’s lack of toxic groups (e.g., arsenic) may improve safety profiles .
Limitations in Current Data
- No pharmacological or toxicity data are available for the target compound.
- Structural analogs in lack mechanistic studies, limiting predictive comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
